molecular formula C21H30O4 B13148580 (6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B13148580
M. Wt: 346.5 g/mol
InChI Key: RZQONNWLQMIGPN-WVKDXOFXSA-N
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Description

(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic compound with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and reduction reactions. One common synthetic route involves the use of 17α-hydroxyprogesterone as a starting material, which undergoes enolization, etherification, halogenation, and acetylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart from similar compounds is its specific arrangement of functional groups and stereochemistry, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-6,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-11(22)15-10-18(25)19-13-9-17(24)16-8-12(23)4-6-20(16,2)14(13)5-7-21(15,19)3/h8,13-15,17-19,24-25H,4-7,9-10H2,1-3H3/t13-,14+,15-,17-,18-,19-,20-,21-/m1/s1

InChI Key

RZQONNWLQMIGPN-WVKDXOFXSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1CC(C2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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